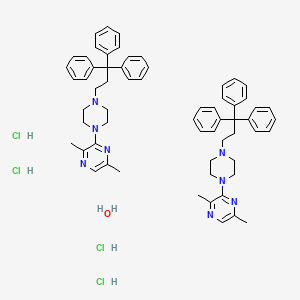
Piperazine, 1-(3,6-dimethyl-2-pyrazinyl)-4-(3,3,3-triphenylpropyl)-, dihydrochloride, hemihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-(3,6-dimethyl-2-pyrazinyl)-4-(3,3,3-triphenylpropyl)-, dihydrochloride, hemihydrate is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituents under controlled conditions. For this specific compound, the synthetic route might involve:
Starting Materials: Piperazine, 3,6-dimethyl-2-pyrazine, and 3,3,3-triphenylpropyl chloride.
Reaction Conditions: The reaction is likely carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.
Catalysts: Acid or base catalysts might be used to facilitate the reaction.
Industrial Production Methods
Industrial production of such compounds usually involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include:
Batch or Continuous Flow Reactors: To control the reaction parameters precisely.
Purification Steps: Including crystallization, filtration, and drying to obtain the dihydrochloride hemihydrate form.
化学反応の分析
Types of Reactions
Piperazine derivatives can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated compounds in the presence of a base.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups.
科学的研究の応用
Piperazine derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their interaction with biological targets.
Medicine: Investigated for their potential as therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Used in the production of polymers and other materials.
作用機序
The mechanism of action of piperazine derivatives often involves interaction with specific molecular targets such as receptors or enzymes. The pathways involved might include:
Binding to Receptors: Modulating neurotransmitter activity.
Inhibition of Enzymes: Affecting metabolic pathways.
類似化合物との比較
Similar Compounds
Piperazine, 1-(2-pyridyl)-4-(3,3,3-triphenylpropyl)-: Another piperazine derivative with similar pharmacological properties.
Piperazine, 1-(4-methyl-2-pyrazinyl)-4-(3,3,3-triphenylpropyl)-: Differing by the position and type of substituents.
Uniqueness
The uniqueness of Piperazine, 1-(3,6-dimethyl-2-pyrazinyl)-4-(3,3,3-triphenylpropyl)-, dihydrochloride, hemihydrate lies in its specific substituents, which might confer unique pharmacological properties and applications.
特性
CAS番号 |
63978-42-7 |
|---|---|
分子式 |
C62H74Cl4N8O |
分子量 |
1089.1 g/mol |
IUPAC名 |
2,5-dimethyl-3-[4-(3,3,3-triphenylpropyl)piperazin-1-yl]pyrazine;hydrate;tetrahydrochloride |
InChI |
InChI=1S/2C31H34N4.4ClH.H2O/c2*1-25-24-32-26(2)30(33-25)35-22-20-34(21-23-35)19-18-31(27-12-6-3-7-13-27,28-14-8-4-9-15-28)29-16-10-5-11-17-29;;;;;/h2*3-17,24H,18-23H2,1-2H3;4*1H;1H2 |
InChIキー |
GOVCMYRPHYQXTB-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C(=N1)N2CCN(CC2)CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C.CC1=CN=C(C(=N1)N2CCN(CC2)CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C.O.Cl.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


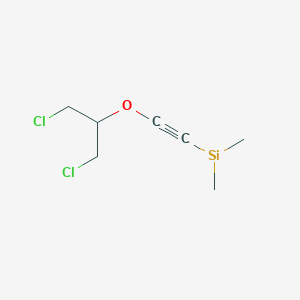
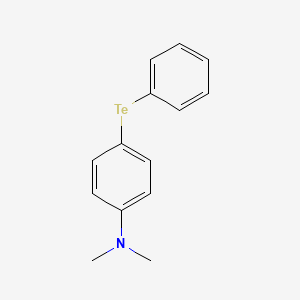
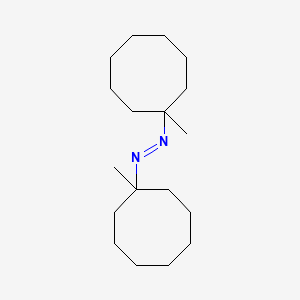

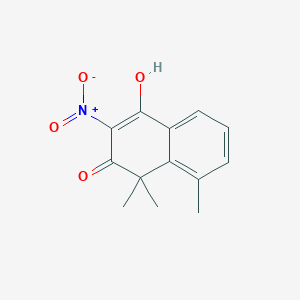
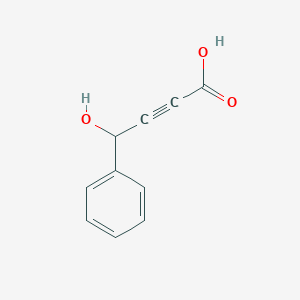
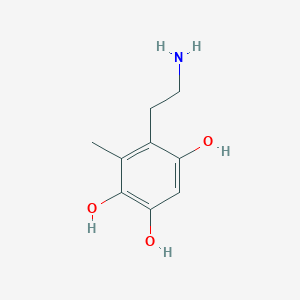
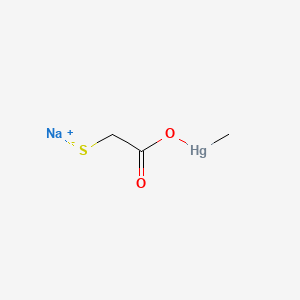
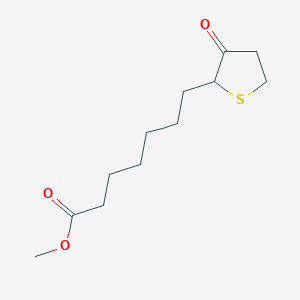

![6-{[(Pyridin-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14496696.png)



